molecular formula C16H31ClO2 B8168325 Chloromethyl pentadecanoate

Chloromethyl pentadecanoate

Cat. No.: B8168325
M. Wt: 290.9 g/mol
InChI Key: FOSRCBUBSTZSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl pentadecanoate is an organic compound that belongs to the class of esters It is derived from pentadecanoic acid, a saturated fatty acid, and chloromethyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl pentadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products Formed

    Oxidation: Pentadecanoic acid derivatives.

    Reduction: Chloromethyl pentadecanol.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Chloromethyl pentadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl pentadecanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is leveraged in various applications, including drug design and materials science.

Comparison with Similar Compounds

Chloromethyl pentadecanoate can be compared with other chloromethyl esters and fatty acid derivatives:

    Chloromethyl octanoate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    Chloromethyl hexadecanoate: Has a longer carbon chain, which may affect its solubility and reactivity.

    Chloromethyl stearate: Another long-chain ester with distinct applications in materials science.

This compound is unique due to its specific chain length and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

chloromethyl pentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)19-15-17/h2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSRCBUBSTZSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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